3-Amino-4-fluorobenzoic acid

Melting point Regioisomer differentiation Crystal lattice energy

3-Amino-4-fluorobenzoic acid (CAS 2365-85-7) is a halogenated aromatic amino acid that serves as a versatile building block in medicinal chemistry and organic synthesis. It features a benzoic acid scaffold simultaneously substituted with an amino group (–NH₂) at the meta position and a fluorine atom (–F) at the para position.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 2365-85-7
Cat. No. B1265864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-fluorobenzoic acid
CAS2365-85-7
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)N)F
InChIInChI=1S/C7H6FNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)
InChIKeyWFSPEVFSRUTRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-fluorobenzoic Acid (CAS 2365-85-7): Core Physicochemical Identity for Precise Research Sourcing


3-Amino-4-fluorobenzoic acid (CAS 2365-85-7) is a halogenated aromatic amino acid that serves as a versatile building block in medicinal chemistry and organic synthesis. It features a benzoic acid scaffold simultaneously substituted with an amino group (–NH₂) at the meta position and a fluorine atom (–F) at the para position [1]. This specific substitution pattern confers a distinct electronic profile and hydrogen-bonding capacity compared to its regioisomers, making it indispensable as a pharmaceutical intermediate, particularly in routes toward kinase inhibitor scaffolds and analgesic candidates . Its commercially available purity typically ranges from 97% to 98% .

Why 3-Amino-4-fluorobenzoic Acid Cannot Be Replaced by Common Regioisomeric Analogs


Substituting 3-amino-4-fluorobenzoic acid with its closest regioisomers – 4-amino-3-fluorobenzoic acid (CAS 455-87-8) or 2-amino-4-fluorobenzoic acid (CAS 446-32-2) – introduces significant deviations in intermolecular interactions, crystal packing, and reactive site accessibility that directly impact synthetic outcomes. Experimental melting points differ by over 30 °C, reflecting fundamentally different lattice energies that affect solubility and formulation behavior [1]. The pKa of the carboxylic acid group shifts measurably with the amino/fluoro substitution pattern, altering ionization state and reactivity in pH-sensitive coupling steps [2]. Furthermore, computational studies confirm that the ortho-fluoro/ortho-amino relationships create a unique intramolecular F···HO hydrogen-bond network that is absent in the regioisomers, leading to conformational populations that cannot be replicated by simply swapping substituent positions [3]. These non-interchangeable physicochemical fingerprints mean that a process validated on the 3-amino-4-fluoro isomer will not transfer to a regioisomeric analog without re-optimization.

Quantitative Differentiation Evidence for 3-Amino-4-fluorobenzoic Acid Against Regioisomeric Comparators


Melting Point: A 30 °C Gap Separates 3-Amino-4-fluorobenzoic Acid from 4-Amino-3-fluorobenzoic Acid

The melting point of 3-amino-4-fluorobenzoic acid (182–186 °C) is approximately 32 °C lower than that of its 4-amino-3-fluoro regioisomer (214–218 °C), as reported by supplier specifications [1]. This large difference—despite identical molecular weight (155.13 g/mol) and elemental composition—signals weaker crystal packing forces in the 3-amino-4-fluoro isomer, a consequence of the altered hydrogen-bonding network involving the fluorine and amino substituents [2].

Melting point Regioisomer differentiation Crystal lattice energy

Carboxylic Acid Ionization: pKa Shift of ~0.5 Units Dictates pH-Dependent Reactivity

Computed acid dissociation constants (pKa) place 3-amino-4-fluorobenzoic acid at 4.91, whereas the 4-amino-3-fluoro regioisomer registers 4.43 [1][2]. The ~0.5 log-unit difference means that at a physiologically relevant pH of 7.4, the 3-amino-4-fluoro isomer is approximately 3-fold more ionized (deprotonated), directly affecting aqueous solubility, membrane permeability, and coupling kinetics in amide bond formation.

pKa Ionization Reactivity

Intramolecular Hydrogen-Bond Network: Unique Conformational Profile Evidenced by DFT Calculations

A systematic DFT and experimental NMR study of aminofluorobenzoic acids demonstrated that the 2-fluoro/3-amino and 3-fluoro/2-amino positional combinations can support F···HO hydrogen bonds that lock the carboxyl orientation, whereas the 3-amino-4-fluoro substitution pattern favors an alternative conformational distribution dominated by O/O repulsion and NH···O=C interactions [1]. The calculated relative energies of the dominant conformers differ by 2–5 kJ·mol⁻¹ among regioisomers, a magnitude sufficient to bias molecular recognition and solid-state packing.

Conformational analysis Intramolecular hydrogen bond DFT

Dedicated Synthetic Methodology: Patent-Covered Three-Step Route from p-Fluorobromobenzene

Chinese patent CN103626791B discloses a three-step synthetic route tailored specifically to 3-amino-4-fluorobenzoic acid, proceeding via Grignard boronation of p-fluorobromobenzene, nitration, and catalytic hydrogenation [1]. The patent explicitly benchmarks against an alternative approach using 2-fluoro-5-bromaniline, noting that the latter precursor is 'expensive and not easy to obtain.' The claimed method achieves good overall yield using readily available starting materials, establishing a cost- and supply-chain advantage for this specific isomer.

Synthesis method Patent Grignard route

Procurement-Ready Application Scenarios for 3-Amino-4-fluorobenzoic Acid


Medicinal Chemistry: Kinase Inhibitor Intermediate Where Defined Ionization State Is Critical

The 0.5-unit lower acidity (pKa 4.91 vs. 4.43 for the 4-amino-3-fluoro isomer) makes 3-amino-4-fluorobenzoic acid the preferred coupling partner in amide bond formations conducted near pH 7, because a larger fraction remains protonated, reducing carboxylate side-reactions and improving atom economy [1]. This is particularly relevant in the synthesis of Tyrosine Kinase Inhibitor (TKI) scaffolds such as afatinib, where the compound has been identified as a process impurity (Afatinib Impurity 93), confirming its direct involvement in the synthetic pathway .

Process R&D: Scale-Up Synthetic Route with Validated Raw Material Supply Chain

The three-step patent route (CN103626791B) from inexpensive p-fluorobromobenzene provides a documented, reproducible manufacturing method [1]. For kilo-lab and pilot-plant procurement, selecting the regioisomer that has a dedicated, patent-backed synthetic route reduces process re-development time and ensures raw material availability, as verified by major chemical suppliers stocking the compound in up to 500 g quantities .

Crystallization and Pre-Formulation: Solid-State Optimization Using the Lower-Melting Regioisomer

With a melting point of 182–186 °C—approximately 32 °C lower than the 4-amino-3-fluoro analog—3-amino-4-fluorobenzoic acid offers a broader thermal window for melt-based formulation techniques and facilitates solvent screening for polymorph discovery [1]. This property is directly relevant for researchers developing amorphous solid dispersions or co-crystals where initial melting point determines processing feasibility.

Computational Drug Design: Conformationally Distinct Scaffold for Molecular Docking Studies

The absence of a stabilizing intramolecular F···HO hydrogen bond in the 3-amino-4-fluoro isomer, as demonstrated by DFT calculations, yields a conformational preference distinct from that of the 2-amino-4-fluoro and 4-amino-2-fluoro regioisomers [1]. Medicinal chemists performing virtual screening should procure this specific isomer when the pharmacophore hypothesis requires a freely rotating carboxyl group not internally restrained by halogen bonding, ensuring docking poses reflect a biologically relevant conformational ensemble.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.